molecular formula C15H23ClN2O2 B11832425 (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11832425
M. Wt: 298.81 g/mol
InChI Key: VWOPFCXOCLWCGD-PFEQFJNWSA-N
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Description

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is a chiral compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the isopropyl and benzyl groups. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group. The synthetic route can be summarized as follows:

  • Protection of the piperazine nitrogen atoms with Boc.
  • Introduction of the isopropyl group via alkylation.
  • Removal of the Boc protecting group.
  • Introduction of the benzyl group.
  • Formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-2-isopropylpiperazine: A similar compound with a Boc protecting group.

    tert-Butyl 2-isopropylpiperazine-1-carboxylate: Another related compound with a tert-butyl group.

Uniqueness

(S)-Benzyl 2-isopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and chiral nature. This uniqueness can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (2S)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-12(2)14-10-16-8-9-17(14)15(18)19-11-13-6-4-3-5-7-13;/h3-7,12,14,16H,8-11H2,1-2H3;1H/t14-;/m1./s1

InChI Key

VWOPFCXOCLWCGD-PFEQFJNWSA-N

Isomeric SMILES

CC(C)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC(C)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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